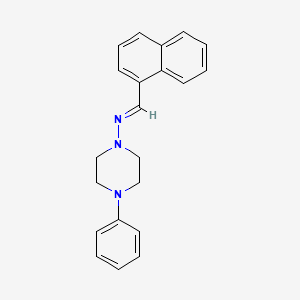

N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine: is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthylmethylene group attached to a piperazine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 1-naphthaldehyde and 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine can undergo oxidation reactions, particularly at the naphthylmethylene group, leading to the formation of naphthoquinone derivatives.

Reduction: The compound can be reduced using common reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the reduction of the imine group to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Secondary amines.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine is used as a building block in organic synthesis, particularly in the development of new piperazine-based compounds with potential pharmaceutical applications.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of molecular probes for biological imaging.

Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly for its potential as an antipsychotic or antidepressant due to its interaction with neurotransmitter receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can lead to various physiological effects, including changes in mood, perception, and cognition.

Comparison with Similar Compounds

N-(1-Naphthyl)ethylenediamine: Another naphthyl-substituted compound with applications in analytical chemistry.

4-Phenylpiperazine: A simpler piperazine derivative used in the synthesis of various pharmaceuticals.

Naphthylmethylamine: A related compound with a naphthyl group attached to a methylamine moiety.

Uniqueness: N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine is unique due to its combined structural features of a naphthylmethylene group and a phenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biological Activity

N-(1-Naphthylmethylene)-4-phenyl-1-piperazinamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C19H20N2

- Molecular Weight : Approximately 288.38 g/mol

The structure includes a piperazine ring, which is known for its versatility in biological applications, and a naphthylmethylene moiety that enhances its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

- Antimicrobial Activity : It has shown potential as an efflux pump inhibitor, enhancing the efficacy of antibiotics against resistant bacterial strains, particularly in Escherichia coli .

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate its full potential.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study investigated the effect of this compound on multidrug-resistant E. coli. The results indicated that at a concentration of 100 mg/L, the compound significantly reduced the minimum inhibitory concentration (MIC) for several antibiotics, suggesting it could restore sensitivity to treatments that had previously failed due to resistance mechanisms.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic properties against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve induction of apoptosis and cell cycle arrest, although detailed pathways are still being explored.

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

- Antibiotic Adjuvant : As an efflux pump inhibitor, it may be used alongside existing antibiotics to combat resistant infections.

- Antidepressant Development : Its interaction with neurotransmitter systems suggests potential use in treating mood disorders.

- Cancer Therapeutics : Ongoing research into its anticancer properties may lead to new treatment options for malignancies.

Properties

Molecular Formula |

C21H21N3 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(E)-1-naphthalen-1-yl-N-(4-phenylpiperazin-1-yl)methanimine |

InChI |

InChI=1S/C21H21N3/c1-2-10-20(11-3-1)23-13-15-24(16-14-23)22-17-19-9-6-8-18-7-4-5-12-21(18)19/h1-12,17H,13-16H2/b22-17+ |

InChI Key |

MELLEQOHDHKBDA-OQKWZONESA-N |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.